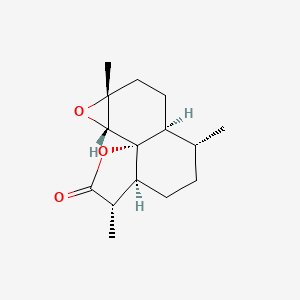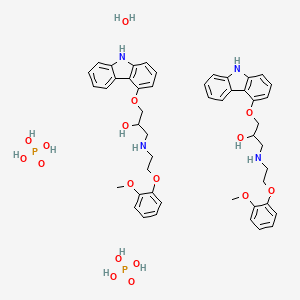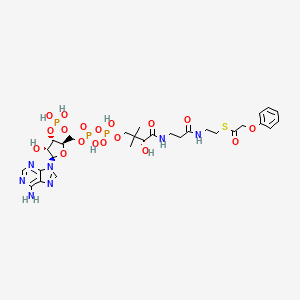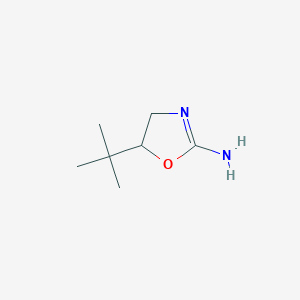
flustramine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
flustramine C is a natural product found in Flustra foliacea with data available.
Aplicaciones Científicas De Investigación
Chemistry and Isolation from Marine Sources
Flustramine C is a brominated alkaloid isolated from the marine bryozoan Flustra foliacea. It is part of a group of compounds known as flustramines, which have been studied for their unique chemical structures and biosynthetic processes. Researchers have used various spectroscopic techniques and chemical modifications to understand the intricate network of metabolites present in F. foliacea extracts. These studies contribute to the broader field of marine natural product chemistry and the exploration of marine organisms as sources of novel compounds (Rochfort et al., 2009).
Synthesis and Chemical Studies
The total synthesis of flustramine C has been achieved, providing insights into its molecular structure and potential for chemical manipulation. These synthetic approaches are crucial for understanding the compound's chemical behavior and potential applications in drug development (Lindel et al., 2007).
Potential Bioactivity and Therapeutic Applications
Recent research has identified flustramine C as a potential acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's. This discovery is part of a growing interest in marine natural products as sources of new therapeutics for central nervous system disorders (Kowal et al., 2023).
Propiedades
Nombre del producto |
flustramine C |
|---|---|
Fórmula molecular |
C16H19BrN2 |
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
(8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-1,2-dihydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C16H19BrN2/c1-5-15(2,3)16-8-9-19(4)14(16)18-13-10-11(17)6-7-12(13)16/h5-7,10H,1,8-9H2,2-4H3/t16-/m1/s1 |
Clave InChI |
FAMNDMIFKHXHGO-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C=C)[C@@]12CCN(C1=NC3=C2C=CC(=C3)Br)C |
SMILES canónico |
CC(C)(C=C)C12CCN(C1=NC3=C2C=CC(=C3)Br)C |
Sinónimos |
flustramine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





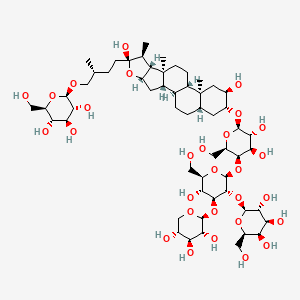
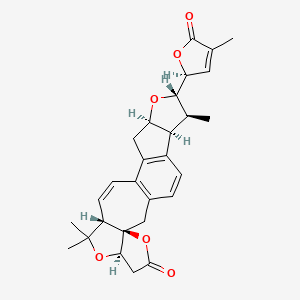
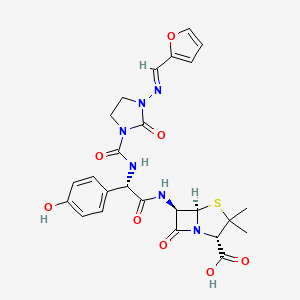

![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)

